REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.[C:8]1([OH:16])[CH:15]=[C:13]([CH3:14])[CH:12]=[C:10]([OH:11])[CH:9]=1>[OH-].[Na+]>[CH3:5][O:11][C:10]1[CH:9]=[C:8]([OH:16])[CH:15]=[C:13]([CH3:14])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(C)=C1)O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1½ hours
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/ethanol (98/2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |